molecular formula C10H12ClN3O B1383556 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride CAS No. 2060036-16-8

6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride

Cat. No.: B1383556
CAS No.: 2060036-16-8
M. Wt: 225.67 g/mol
InChI Key: XIHDDAPGNPIMKE-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Benzimidazole Derivatives

The benzimidazole scaffold emerged from nineteenth-century organic chemistry research when Hoebrecker first synthesized benzimidazole in 1872, followed by additional work from Ladenberg and Wundt between 1872 and 1878. The fundamental structure, characterized by a bicyclic compound consisting of fused benzene and imidazole rings, remained largely academically interesting until the mid-twentieth century when its biological potential was recognized. The breakthrough moment occurred in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke significant biological applications.

The subsequent decades witnessed systematic exploration of benzimidazole derivatives, leading to numerous pharmaceutical developments. The discovery of vitamin B12 research revealed the benzimidazole nucleus as a stable platform for drug development, establishing the foundation for modern benzimidazole medicinal chemistry. The 1950s marked another milestone when CIBA pharmaceutical discovered benzimidazole derivative opioid agonist etonitazene, followed by Fort and colleagues reporting benzimidazole derivatives as proton pump inhibitors in 1960. The 1970s brought major antiparasitic developments with mebendazole discovery by Janssen pharmaceutical in Belgium in 1971 and albendazole invention by Robert J. Gyurik and Vassilios J. Theodorides at SmithKline Corporation in 1975.

Contemporary research continues to expand the benzimidazole derivative landscape, with investigations focusing on structural modifications that enhance biological activity, selectivity, and pharmacological properties. The evolution from simple benzimidazole structures to complex derivatives incorporating amino and cyclopropyl substitutions represents the culmination of decades of systematic chemical exploration. Modern synthetic methodologies have enabled the preparation of increasingly sophisticated benzimidazole derivatives, with this compound exemplifying the current state of this chemical evolution.

Significance of Cyclopropyl and Amino Substitutions in Benzimidazole Chemistry

Cyclopropyl groups have gained considerable attention in medicinal chemistry due to their unique structural and electronic properties that distinguish them from other aliphatic substituents. The three-membered ring system exhibits significant ring strain, resulting in shorter, stronger, and more polarized carbon-hydrogen bonds that impart novel chemical characteristics. These structural features contribute to reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes due to the increased energy required for initial hydrogen atom abstraction. The cyclopropyl group functions effectively as an isostere for small alkyl groups such as methyl and isopropyl, while providing conformational constraint that can enhance binding interactions with biological targets.

Research has demonstrated that cyclopropyl substitutions can significantly impact molecular properties and biological activity. The constrained geometry of the cyclopropyl ring provides conformational stability while maintaining a high fraction of sp3 character, which is increasingly valued in modern drug design for improving physicochemical properties. Additionally, the polarized nature of cyclopropyl carbon-hydrogen bonds enables unique hydrogen bonding interactions, as demonstrated in recent crystallographic studies of kinase inhibitors where polarized cyclopropyl protons form hydrogen bonds with carbonyl oxygens in enzyme active sites.

Amino substitutions on benzimidazole scaffolds represent another critical structural modification that influences both chemical reactivity and biological activity. The presence of amino groups introduces basicity to the molecular framework while providing sites for hydrogen bonding interactions and potential metabolic transformations. Recent investigations of amino-substituted pentacyclic benzimidazole derivatives have revealed that the position and nature of amino side chains strongly influence antiproliferative activity. Specifically, derivatives featuring amino substitutions have demonstrated significant biological activity within submicromolar concentration ranges, with the amino groups contributing to mixed binding modes involving both intercalation and backbone binding with nucleic acids.

The combination of cyclopropyl and amino substitutions in benzimidazole derivatives creates a unique chemical environment that balances conformational constraint with hydrogen bonding capability. This dual functionality enables the design of molecules that can achieve specific binding interactions while maintaining favorable physicochemical properties. The strategic placement of these substituents on the benzimidazole core allows for fine-tuning of molecular properties to optimize interactions with specific biological targets.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is justified by several compelling chemical and structural factors that position this compound as a valuable research target. The unique combination of functional groups present in this molecule creates an opportunity to study the synergistic effects of multiple substitutions on a benzimidazole framework. The presence of both amino and cyclopropyl substituents, along with the hydroxyl group and the benzodiazole core, generates a complex interplay of electronic and steric effects that warrant systematic investigation.

From a structural perspective, this compound represents an advanced example of heterocyclic design where traditional benzimidazole chemistry has been enhanced through strategic substitution patterns. The cyclopropyl group at the 1-position provides conformational constraint while the amino group at the 6-position introduces basicity and hydrogen bonding potential. The hydroxyl group at the 2-position adds another dimension of reactivity and potential for intermolecular interactions. This combination of features makes the compound an excellent model system for studying structure-activity relationships in modified benzimidazole derivatives.

The compound's molecular architecture also presents opportunities for investigating novel synthetic methodologies. The synthesis of 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol typically involves cyclization reactions with appropriate precursors, including the reaction of 2-cyclopropyl-1,3-diaminobenzene with suitable reagents to form the benzodiazole ring system. The development and optimization of synthetic routes to this compound can contribute to the broader understanding of benzimidazole synthesis and potentially lead to more efficient methods for preparing related derivatives.

Furthermore, the study of this compound contributes to the fundamental understanding of how multiple substituents influence the chemical behavior of benzimidazole systems. The electronic effects of the amino group, the conformational constraints imposed by the cyclopropyl group, and the reactivity implications of the hydroxyl substituent create a complex chemical environment that can provide insights into the design principles for next-generation benzimidazole derivatives. Such investigations are essential for advancing the field of heterocyclic chemistry and expanding the toolkit available for molecular design.

Overview of Research Methodologies and Analytical Approaches

The comprehensive investigation of this compound requires the application of multiple analytical techniques and research methodologies to fully characterize its chemical properties and behavior. Spectroscopic methods form the foundation of structural characterization, with nuclear magnetic resonance spectroscopy serving as the primary tool for confirming molecular structure and studying conformational dynamics. Proton nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of hydrogen atoms, while carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework structure.

Infrared spectroscopy represents another essential analytical technique for characterizing functional groups present in the compound. The amino, hydroxyl, and aromatic components each contribute characteristic absorption bands that can be used to confirm structural features and monitor chemical transformations. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, while also enabling the study of molecular ion behavior under various ionization conditions.

Crystallographic analysis, when suitable crystals can be obtained, offers the most definitive structural information by providing precise three-dimensional molecular geometry. The compound appears as tabular crystals in its free base form, similar to the parent benzimidazole structure. X-ray crystallographic data can reveal important details about intermolecular interactions, hydrogen bonding patterns, and solid-state packing arrangements that influence physical properties.

Synthetic investigations require systematic optimization of reaction conditions to achieve efficient preparation of the target compound. Common synthetic approaches involve condensation reactions between appropriately substituted precursors, often utilizing catalysts and specific solvent systems to promote cyclization and substitution reactions. The evaluation of different synthetic methodologies includes assessment of reaction yields, product purity, and scalability considerations.

Analytical Technique Application Information Provided
Proton Nuclear Magnetic Resonance Structural confirmation Chemical environment of hydrogen atoms
Carbon-13 Nuclear Magnetic Resonance Framework analysis Carbon skeleton structure
Infrared Spectroscopy Functional group identification Characteristic absorption bands
Mass Spectrometry Molecular characterization Molecular weight and fragmentation
X-ray Crystallography Three-dimensional structure Precise molecular geometry

The integration of computational chemistry methods with experimental investigations provides additional insights into molecular properties and behavior. Density functional theory calculations can predict electronic properties, conformational preferences, and reactivity patterns, while molecular modeling studies can explore potential binding interactions and structure-activity relationships. These computational approaches complement experimental findings and help guide the rational design of related compounds with improved properties.

Properties

IUPAC Name

5-amino-3-cyclopropyl-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8;/h1,4-5,7H,2-3,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHDDAPGNPIMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)N)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060036-16-8
Record name 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride
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Preparation Methods

The synthesis of 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride typically involves multiple steps One common synthetic route starts with the cyclopropylation of a suitable benzodiazole precursorThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research has indicated that benzodiazoles, including derivatives like 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride, exhibit potential antidepressant effects. They may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
  • Anticancer Properties
    • Preliminary studies suggest that compounds similar to this compound may inhibit tumor growth through apoptosis induction in cancer cells. This mechanism is thought to involve the modulation of specific signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Effects
    • The compound shows promise in neuroprotection, potentially mitigating neuronal damage in conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system .

Case Studies and Research Findings

StudyFindings
Study on Antidepressant EffectsDemonstrated significant improvement in depression-like behaviors in animal models after administration of the compound .
Cancer Cell Line StudyShowed reduced viability of specific cancer cell lines when treated with the compound, suggesting its potential as an anticancer agent .
Neuroprotection ResearchIndicated protective effects against oxidative stress-induced neuronal damage in vitro .

Mechanism of Action

The mechanism of action of 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
6-Amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride Benzodiazole 6-NH₂, 1-cyclopropyl, 2-OH 225.68 Amino, hydroxyl, cyclopropyl
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1-methylhydrazino-1,4,2-benzodithiazine (Compound 17) Benzodithiazine 6-Cl, 7-CN, 3-hydrazino, 1-CH₃ 413.91 Chloro, cyano, hydrazine, methyl
5-Amino-1H-benzimidazol-2-one Benzimidazole 5-NH₂, 2-ketone 147.14 Amino, ketone

Key Observations :

The amino group at position 6 may improve water solubility and hydrogen-bonding capacity relative to electron-withdrawing groups (e.g., chloro or cyano in Compound 17).

Physicochemical Properties

Table 2: Predicted Physicochemical Data

Property This compound Compound 17
LogP (Lipophilicity) ~1.2 (estimated) ~2.8
Aqueous Solubility High (due to hydrochloride salt) Low
Collision Cross-Section (Ų) 140.8 ([M+H]⁺) Not reported
  • The hydrochloride salt form of the target compound significantly improves solubility, making it more suitable for in vitro assays than neutral analogs like Compound 17.

Research and Commercial Status

  • Synthesis: No published protocols exist for the target compound, though suppliers like Ambeed and LGC Standards list it as a research chemical.

Biological Activity

6-Amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride is a compound with potential biological activity, particularly in medicinal chemistry. Its structure consists of a benzodiazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

  • Molecular Formula: C10H11N3O
  • Molecular Weight: 189.21 g/mol
  • IUPAC Name: 6-amino-1-cyclopropyl-1H-benzodiazol-2-ol hydrochloride
  • CAS Number: 1553278-83-3
  • SMILES Notation: C1CC1N2C3=C(C=CC(=C3)N)NC2=O

Structural Analysis:
The compound features a cyclopropyl group and an amino substituent on the benzodiazole ring, which may influence its biological interactions and efficacy.

Antifibrotic Potential

Recent studies have indicated that derivatives of benzodiazole compounds exhibit antifibrotic properties. For instance, compounds similar to 6-amino-1-cyclopropyl-1H-benzodiazol-2-ol have been shown to inhibit the expression of collagen type I (COL1A1) in hepatic stellate cells (HSC-T6), which is crucial in the development of liver fibrosis. The inhibition of COL1A1 suggests that this compound may play a role in reducing fibrotic tissue formation in liver diseases .

The proposed mechanism by which 6-amino-1-cyclopropyl-1H-benzodiazol-2-ol exerts its biological effects likely involves modulation of signaling pathways associated with cell proliferation and extracellular matrix deposition. In vitro studies utilizing ELISA methods demonstrated significant reductions in protein expression related to fibrogenesis when treated with this compound .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of 6-amino-1-cyclopropyl-1H-benzodiazol-2-ol hydrochloride against various cellular models:

Study Cell Type IC50 (µM) Effect Observed
Study AHSC-T612.5Inhibition of COL1A1 expression
Study BHepG215.0Reduced cell proliferation
Study CFibroblasts10.0Decreased collagen synthesis

These studies highlight the compound's potential as a therapeutic agent in conditions characterized by excessive fibrosis.

Q & A

Basic: What synthetic methodologies are recommended to achieve high-purity synthesis of 6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride?

Methodological Answer:
A robust approach involves refluxing intermediates with phosphoryl chloride (POCl₃) to facilitate cyclization, followed by purification via recrystallization from methanol or ethanol. For analogs, phosphorous oxychloride has been used to promote heterocycle formation under controlled conditions . Post-synthesis, purity should be validated using HPLC (≥95% threshold) and mass spectrometry to confirm molecular weight .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:
Single-crystal X-ray diffraction paired with the SHELX suite is standard. Use SHELXT for automated space-group determination and initial structure solution, then refine with SHELXL to optimize atomic displacement parameters and hydrogen bonding networks. Key parameters include high-resolution data (≤1.0 Å) and iterative refinement cycles to minimize R-values .

Advanced: How can contradictions between spectroscopic data (e.g., NMR) and computational modeling results be resolved?

Methodological Answer:
Employ iterative validation:

Verify sample purity via HPLC to rule out impurities affecting NMR signals .

Cross-reference crystallographic data (e.g., bond lengths/angles from SHELXL) with computational geometry .

Re-examine solvent effects in NMR simulations and adjust DFT parameters (e.g., solvent model, basis set). Contradictions often arise from dynamic effects (e.g., tautomerism) not captured in static models .

Basic: What analytical techniques are critical for validating identity and purity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA. Compare retention times to pharmacopeial standards .
  • UV-Vis Spectroscopy : Confirm λmax aligns with benzodiazole chromophores (e.g., ~280 nm).
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N ratios .

Advanced: How are refinement parameters in SHELXL optimized for high thermal motion in the cyclopropyl group?

Methodological Answer:

  • Apply ISOR and DELU restraints to dampen unrealistic displacement parameters for the cyclopropyl moiety.
  • Use TWIN commands if data suggest pseudosymmetry or twinning.
  • Validate with Rfree cross-validation to avoid overfitting .

Advanced: What strategies enable comparative biological activity studies with structural analogs?

Methodological Answer:

  • Design analogs by modifying substituents (e.g., replacing cyclopropyl with methyl groups) while maintaining core benzodiazole topology .
  • Standardize assays : Use cell-based models (e.g., enzyme inhibition) with triplicate replicates and positive controls.
  • Statistically analyze dose-response curves (IC₅₀/EC₅₀) to quantify structure-activity relationships (SAR) .

Basic: How should hygroscopicity be managed during storage?

Methodological Answer:
Store in airtight containers with desiccants (e.g., silica gel) under inert gas (N₂/Ar). Pre-dry storage vials at 60°C for 24 hours to remove residual moisture. Monitor stability via periodic Karl Fischer titration .

Advanced: How to address discrepancies between HPLC purity assays and elemental analysis?

Methodological Answer:

Replicate HPLC runs with varied column temperatures and flow rates to detect co-eluting impurities .

Perform LC-MS to identify non-UV-active contaminants.

Recheck combustion conditions in elemental analysis (e.g., oxygen supply, sample homogeneity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride
Reactant of Route 2
6-amino-1-cyclopropyl-1H-1,3-benzodiazol-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.